molecular formula C11H14O5 B13606921 Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate

Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate

Cat. No.: B13606921
M. Wt: 226.23 g/mol
InChI Key: WSLSAEWTWRFXJW-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate is an ester derivative featuring a 2,3-dimethoxyphenyl group attached to a hydroxyacetate backbone. Its molecular formula is C₁₁H₁₄O₅ (calculated), with a molecular weight of 226.23 g/mol. The compound is structurally characterized by two methoxy groups at the 2- and 3-positions of the phenyl ring, a hydroxyl group at the α-carbon, and a methyl ester moiety.

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate

InChI

InChI=1S/C11H14O5/c1-14-8-6-4-5-7(10(8)15-2)9(12)11(13)16-3/h4-6,9,12H,1-3H3

InChI Key

WSLSAEWTWRFXJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate typically involves the esterification of 2-(2,3-dimethoxyphenyl)-2-hydroxyacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate, differing primarily in substituent patterns on the phenyl ring or ester group:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Key Data Source
This compound C₁₁H₁₄O₅ 226.23 2,3-dimethoxyphenyl, α-hydroxy, methyl ester Likely solid
Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate C₉H₁₀O₄ 182.18 3-hydroxyphenyl, α-hydroxy, methyl ester Powder
Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate C₁₀H₁₂O₄ 196.20 2-hydroxy-3-methoxyphenyl, methyl ester Not specified
Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate C₉H₈Cl₂O₃ 235.07 3,4-dichlorophenyl, α-hydroxy, methyl ester Not specified
Ethyl 2-hydroxy-2-[5-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl]acetate C₁₆H₁₈N₃O₅ 332.33 3,4-dimethoxyphenyl, triazole, ethyl ester Not specified
Key Observations:
  • Substituent Effects on Solubility : Methoxy groups (electron-donating) enhance lipophilicity compared to hydroxyl or chloro groups (electron-withdrawing). For example, Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate (Cl substituents) is less polar than Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate (OH substituent) .

Spectral and Analytical Data

  • Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate : Characterized by NMR (¹H, ¹³C) and MS, with a melting point consistent with crystalline solids .
  • Ethyl 2-hydroxy-2-(3,4-dimethoxyphenyl)acetate Derivatives : Detailed ¹H and ¹³C NMR data in CDCl₃ are available, showing distinct shifts for methoxy (δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .

Research Findings and Implications

  • Crystallography : includes X-ray data for related esters, indicating that steric effects from substituents (e.g., tert-butyl groups) influence crystal packing, which may extend to the 2,3-dimethoxy-substituted variant .

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